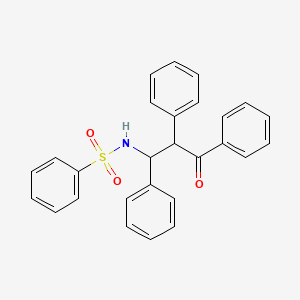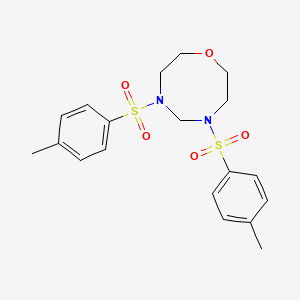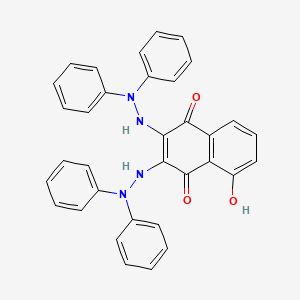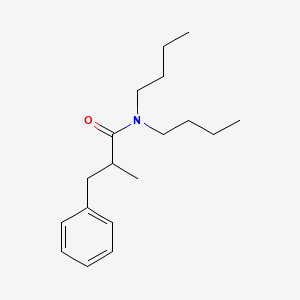![molecular formula C8H8Br4 B14360432 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane CAS No. 90528-07-7](/img/structure/B14360432.png)
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane is a unique organic compound characterized by its tricyclic structure and four bromine atoms. Its molecular formula is C8H8Br4, and it has a molecular weight of 423.769 g/mol . This compound is part of a class of chemicals known for their complex ring structures and significant halogenation, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane typically involves the bromination of tricyclo[5.1.0.03,5]octane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form different functional groups depending on the reagents used
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its unique structure makes it a subject of study in structural biology and molecular modeling.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane can be compared with other similar compounds such as:
4,4,8,8-Tetrachlorotricyclo[5.1.0.03,5]octane: Similar structure but with chlorine atoms instead of bromine.
4,4,8,8-Tetraiodotricyclo[5.1.0.03,5]octane: Contains iodine atoms, leading to different chemical properties.
4,4,8,8-Tetrafluorotricyclo[5.1.0.03,5]octane: Fluorine atoms impart unique reactivity and stability .
These compounds highlight the unique properties of 4,4,8,8-Tetrabromotricyclo[510
Propriétés
Numéro CAS |
90528-07-7 |
|---|---|
Formule moléculaire |
C8H8Br4 |
Poids moléculaire |
423.76 g/mol |
Nom IUPAC |
4,4,8,8-tetrabromotricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H8Br4/c9-7(10)3-1-4-6(2-5(3)7)8(4,11)12/h3-6H,1-2H2 |
Clé InChI |
USRKBDHJSJGLJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2(Br)Br)CC3C1C3(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
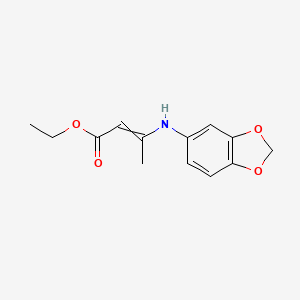

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
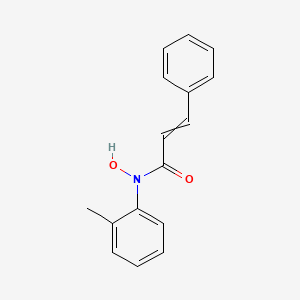
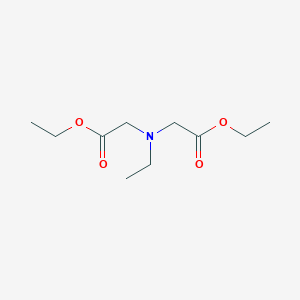
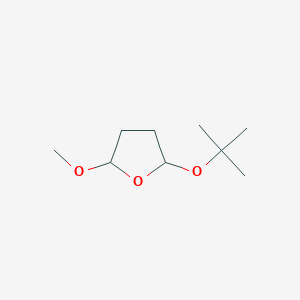

![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
